molecular formula C10H16O2 B8296567 4-(pent-4-en-1-yl)dihydro-2H-pyran-3(4H)-one

4-(pent-4-en-1-yl)dihydro-2H-pyran-3(4H)-one

Cat. No. B8296567
M. Wt: 168.23 g/mol
InChI Key: RSCKWCVQUUQLDG-UHFFFAOYSA-N
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Patent
US08829196B2

Procedure details

Cyclohexylamine (3.43 ml, 30.0 mmol) was added to pyran-3-one (3000 mg, 30.0 mmol) in benzene (20 mL). The reaction mixture was stirred at RT for 30 min and then refluxed for 2 hr with a dean-stark trap. The benzene was then distilled off and the residue was redissolved in THF (2 mL) and added to BuLi (13.18 ml, 33.0 mmol) in THF (Volume: 30.000 ml) at 0° C. The reaction mixture was stirred at 0° C. for 1 h before 5-bromo-1-pentene (5582 mg, 37.5 mmol) was added. The reaction mixture was stirred at 0° C. for 2 hr. The mixture was cooled and quenched with water. The reaction mixture was extracted with diethyl ether (3×20 mL). The combined organic fractions were washed with water and brine (saturated, 100 mL), dried, filtered and the solvent was evaporated under reduced pressure (400 mmhg). The residue was purified by column chromatography on silica gel to provide the title compound. 1H NMR (500 MHz, CDCl3) δ 5.74-5.86 (m, 1H), 4.92-5.06 (m, 2H), 3.90-4.06 (m, 3H), 3.77-3.85 (m, 1H), 2.41-2.49 (m, 1H), 2.16-2.24 (m, 1H), 2.01-2.12 (m, 2H), 1.72-1.97 (m, 2H), 1.31-1.49 (m, 3H).
Quantity
3.43 mL
Type
reactant
Reaction Step One
Quantity
3000 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
13.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
5582 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1(N)[CH2:6][CH2:5]C[CH2:3][CH2:2]1.[O:8]1[CH:13]=[CH:12][CH2:11][C:10](=[O:14])[CH2:9]1.[Li]CCCC.BrCCCC=C>C1C=CC=CC=1.C1COCC1>[CH2:5]([CH:11]1[CH2:12][CH2:13][O:8][CH2:9][C:10]1=[O:14])[CH2:6][CH2:1][CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
3.43 mL
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
3000 mg
Type
reactant
Smiles
O1CC(CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
13.18 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5582 mg
Type
reactant
Smiles
BrCCCC=C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hr with a dean-stark trap
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The benzene was then distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in THF (2 mL)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (3×20 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with water and brine (saturated, 100 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure (400 mmhg)
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC=C)C1C(COCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.